molecular formula C6H10O7 B3433418 2-dehydro-L-gluconic acid CAS No. 29123-55-5

2-dehydro-L-gluconic acid

Cat. No. B3433418
CAS RN: 29123-55-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-YVZJFKFKSA-N
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Description

2-dehydro-L-gluconic acid is a ketogluconic acid that is L-gluconic acid in which the hydroxy group at position 2 has been oxidized to a keto group . It is introduced by genetic manipulation and expressed in Erwinia herbicola . The resultant organism is able to convert D-glucose into 2-keto-L-gulonic acid, a key precursor in the industrial production of L-ascorbic acid (vitamin C) .


Synthesis Analysis

The synthesis of 2-dehydro-L-gluconic acid involves the conversion of xylonic acid to 2-dehydro-3-deoxy-D-pentonate, catalyzed by D-xylonic acid dehydratase . 2-Dehydro-3-deoxy-D-pentonate is then converted to form pyruvate and glycolaldehyde, a reaction catalyzed by an aldolase .


Molecular Structure Analysis

The molecular structure of 2-dehydro-L-gluconic acid is similar to that of L-gluconic acid, with the exception that the hydroxy group at position 2 in L-gluconic acid is replaced by a keto group in 2-dehydro-L-gluconic acid .


Chemical Reactions Analysis

The chemical reactions involving 2-dehydro-L-gluconic acid are complex. For instance, the oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . In the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone by transferring a proton from its C1-hydroxyl to a basic group on the enzyme (His516), and a direct hydride transfer occurs from its C1 position to the N5 position of the isoalloxazine ring of FAD .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-dehydro-L-gluconic acid are similar to those of L-gluconic acid . It is a white solid that forms the gluconate anion in neutral aqueous solution .

Mechanism of Action

The mechanism of action of 2-dehydro-L-gluconic acid involves the use of glucose oxidase in the production of D-gluconic acid . The enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Safety and Hazards

The safety data sheet for 2-dehydro-L-gluconic acid indicates that it causes skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling and to wear eye protection, face protection, and protective gloves .

Future Directions

The future directions for 2-dehydro-L-gluconic acid research could involve further exploration of its potential applications in various industrial areas . For instance, the enzyme glucose oxidase, which is used in the production of D-gluconic acid, has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors . This could potentially lead to advancements in bioreactor technology and efficiency.

properties

IUPAC Name

(3R,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-YVZJFKFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314241
Record name 2-keto-L-Gluconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-keto-L-gluconic acid

CAS RN

29123-55-5
Record name 2-keto-L-Gluconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29123-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-keto-L-Gluconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-dehydro-L-gluconic acid
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Reactant of Route 6
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